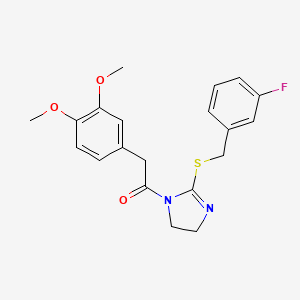

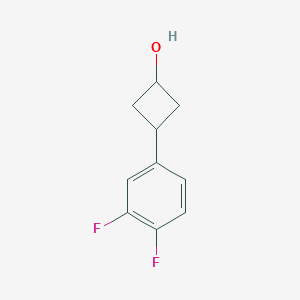

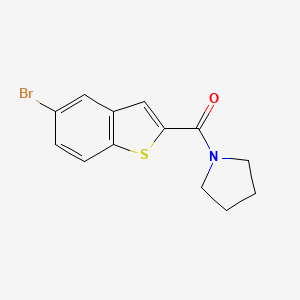

2-(3,4-dimethoxyphenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,4-dimethoxyphenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, crystallography, and medicinal chemistry. The molecule contains several functional groups, such as an imidazole ring, a thioether, a ketone, and methoxy groups, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a minor product formed from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide through a free-radical process yielded 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, which shares the dimethoxyphenyl moiety with our compound of interest . Another related synthesis involves the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally similar to the imidazole ring present in our compound . These syntheses involve complex reactions and careful control of conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a fluorobenzyl-imidazo[2,1-b][1,3,4]thiadiazole derivative was analyzed, revealing intermolecular interactions that contribute to the supramolecular network . These techniques are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in different contexts. For instance, the reaction of 3,4-dimethoxyphenylacetonitrile with di-t-butyl peroxide resulted in the formation of a dicyano diarylethane . Additionally, the synthesis of thiazole derivatives from bromo-substituted ethanones indicates the potential for diverse chemical transformations involving the thioether and imidazole functionalities . These reactions are indicative of the types of chemical processes that our compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structural features have been studied. For example, the luminescence sensing properties of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were investigated, demonstrating the potential for fluorescence-based applications . Furthermore, the antitumor activity of a fluorinated 2-arylbenzothiazole, which shares the dimethoxyphenyl group with our compound, was evaluated, showing potent inhibitory activity against various cancer cell lines . These studies provide insights into the physical and chemical behavior of our compound, which may have implications for its use in sensing or medicinal applications.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research on compounds with structural features similar to 2-(3,4-dimethoxyphenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has demonstrated innovative synthetic approaches and chemical properties. For instance, the use of the 3,4-dimethoxybenzyl moiety as a protecting group in chemical synthesis showcases the compound's relevance in synthetic chemistry. This methodology facilitates the smooth elimination of protecting groups, indicating the compound's utility in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991). Additionally, the synthesis and structural analysis of related compounds, such as imidazolyl derivatives of the chroman ring, highlight the versatility and potential applications of these molecules in developing novel chemical entities (Cozzi & Pillan, 1984).

Biological Activities and Potential Therapeutic Applications

Compounds structurally related to the query have shown a range of biological activities, including fungicidal, antibacterial, and anticancer properties. The synthesis and evaluation of thiazole derivatives from precursors similar to the query compound have led to the discovery of molecules with significant fungicidal activity (Bashandy et al., 2008). Furthermore, research into the synthesis and biological evaluation of novel pyrazole chalcones has revealed anti-inflammatory, antioxidant, and antimicrobial activities, suggesting potential therapeutic applications of compounds within this chemical family (Bandgar et al., 2009).

Photophysical Properties and Sensing Applications

Investigations into the photophysical and physicochemical properties of related compounds have led to the development of fluorescent chemosensors for metal ions. For example, the study on pyrazoline derivatives has demonstrated their utility as fluorescent chemosensors for the detection of Fe3+ ions, indicating the compound's potential in environmental monitoring and analytical chemistry (Khan, 2020).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-25-17-7-6-14(11-18(17)26-2)12-19(24)23-9-8-22-20(23)27-13-15-4-3-5-16(21)10-15/h3-7,10-11H,8-9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDLRBGGUVMRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)